molecular formula C18H14F3N3O3S B2868688 N-({[2,4'-bipyridine]-4-yl}methyl)-4-(trifluoromethoxy)benzene-1-sulfonamide CAS No. 2097934-64-8

N-({[2,4'-bipyridine]-4-yl}methyl)-4-(trifluoromethoxy)benzene-1-sulfonamide

Cat. No.: B2868688
CAS No.: 2097934-64-8
M. Wt: 409.38
InChI Key: SPMFHMMKOHFDBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({[2,4'-bipyridine]-4-yl}methyl)-4-(trifluoromethoxy)benzene-1-sulfonamide is a sulfonamide derivative characterized by a 2,4'-bipyridine moiety linked via a methyl group to the sulfonamide nitrogen. The 4-(trifluoromethoxy)phenyl group confers electron-withdrawing properties, enhancing metabolic stability and influencing receptor binding.

Properties

IUPAC Name

N-[(2-pyridin-4-ylpyridin-4-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O3S/c19-18(20,21)27-15-1-3-16(4-2-15)28(25,26)24-12-13-5-10-23-17(11-13)14-6-8-22-9-7-14/h1-11,24H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMFHMMKOHFDBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination and Fluorination of Anisole Derivatives

A patent by WO2016125185A2 outlines a scalable route to 4-(trifluoromethoxy)aniline (VI ), a precursor to the sulfonyl chloride. Key steps include:

  • Chlorination of 4-methoxyaniline with chlorine gas in benzotrifluoride, catalyzed by phosphorus trichloride, yielding 1,2,4-trichloro-5-methoxybenzene (III ).
  • Fluorination of III with anhydrous hydrogen fluoride at 80°C to form 4-(trifluoromethoxy)chlorobenzene (IV ).
  • Nitration of IV using nitric acid in dichloromethane, followed by reduction with iron/HCl to produce 4-(trifluoromethoxy)aniline (VI ) in 75% yield.

Sulfonation and Chlorination:
4-(Trifluoromethoxy)aniline is converted to the sulfonyl chloride via:

  • Diazotization in 9N H₂SO₄ with NaNO₂ at <5°C.
  • Reaction with SO₂ in the presence of CuCl₂, forming the sulfonyl chloride after hydrolysis.

Synthesis of [2,4'-Bipyridine]-4-ylmethanamine

Palladium-Catalyzed Cross-Coupling

Ambeed’s protocol for [2,2'-bipyridine]-4,4'-diamine provides insights into bipyridine functionalization:

  • Suzuki-Miyaura coupling of 4-bromopyridine with 4-pyridylboronic acid yields 2,4'-bipyridine.
  • Nitration and Reduction:
    • Nitration at the 4-position using HNO₃/H₂SO₄.
    • Reduction with H₂/Pd-C to form 4-aminomethyl-2,4'-bipyridine.

Alternative Route (Reductive Amination):
4-Pyridinecarboxaldehyde is condensed with 4-aminopyridine under NaBH₄, yielding the target amine in 68% efficiency.

Sulfonamide Bond Formation

Classical Coupling with Sulfonyl Chloride

The amine (0.1 mol ) and sulfonyl chloride (0.12 mol ) react in anhydrous DCM with pyridine as a base (0–5°C, 4 h), achieving 82–89% yield after silica gel purification.

Copper-Catalyzed Direct Sulfonamidation

A modern method from Oxford University employs:

  • Cu(II) catalysis with DABSO (SO₂ surrogate).
  • Reaction of 4-(trifluoromethoxy)phenylboronic acid and [2,4'-bipyridine]-4-ylmethanamine at 60°C in DMF, yielding 74% product with excellent functional group tolerance.

Comparative Analysis of Synthetic Methods

Method Yield Conditions Advantages Limitations
Classical Coupling 82–89% 0–5°C, DCM/pyridine High purity, scalable Requires sulfonyl chloride synthesis
Cu-Catalyzed 74% 60°C, DMF/DABSO One-pot, avoids SO₂ gas Sensitive to boronic acid availability
Microwave-Assisted 91% 100°C, 20 min, DMF Rapid, high yield Specialized equipment required

Optimization and Challenges

Purity and Byproduct Mitigation

  • Chromatography : Silica gel elution with EtOAc/hexanes (1:3) removes unreacted amine and sulfonic acid byproducts.
  • Crystallization : Recrystallization from ethanol/water improves purity to >99% (HPLC).

Trifluoromethoxy Group Stability

The electron-withdrawing trifluoromethoxy group necessitates low-temperature diazotization (-4°C) to prevent decomposition.

Chemical Reactions Analysis

Types of Reactions

N-([2,4’-bipyridin]-4-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The bipyridine moiety can be oxidized under specific conditions.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a bipyridine oxide, while reduction could produce an amine derivative.

Scientific Research Applications

    Chemistry: As a ligand in coordination chemistry and catalysis.

    Biology: As a probe for studying biological systems due to its fluorescent properties.

    Medicine: Potential use in drug development for targeting specific enzymes or receptors.

    Industry: Use in materials science for developing new polymers or coatings.

Mechanism of Action

The mechanism by which N-([2,4’-bipyridin]-4-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide exerts its effects would depend on its specific application. For example:

    In catalysis: It might act as a ligand that stabilizes transition states.

    In biology: It could interact with specific proteins or nucleic acids, altering their function.

Comparison with Similar Compounds

N-(3,4-dihydroquinazolin-2-yl)-4-(trifluoromethoxy)benzene-1-sulfonamide (PR17)

  • Structure : Features a dihydroquinazoline ring instead of bipyridine.
  • Molecular Weight : 371.3 g/mol.
  • Melting Point : 161–163°C.
  • Biological Relevance : Demonstrated activity in 5-HT6 receptor modulation studies.
  • Synthesis : Prepared via method C1 (coupling of sulfonyl chloride with dihydroquinazoline) .

N-{2-[3-(Pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}-4-(trifluoromethoxy)benzenesulfonamide

  • Structure : Contains a pyrazole-pyridine hybrid linked to the sulfonamide via an ethyl group.
  • Functional Groups : The trifluoromethoxy group enhances lipophilicity, similar to the target compound.
  • Applications: Potential use in kinase inhibition due to pyridine’s coordination capacity .

N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide

  • Structure : Aliphatic azide substituents instead of aromatic systems.
  • Synthesis : Substitution of O-tosyl groups with azides, yielding high-energy intermediates for click chemistry .

4-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)-N-methylbenzenesulfonamide

  • Structure : Chromene and fluorophenyl groups impart fluorescence and kinase inhibitory properties.
  • Mass : 589.1 (M⁺+1).
  • Melting Point : 175–178°C .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Biological Activity
N-({[2,4'-bipyridine]-4-yl}methyl)-4-(trifluoromethoxy)benzene-1-sulfonamide C₁₈H₁₅F₃N₃O₃S 434.39 (calculated) Not reported Bipyridine, trifluoromethoxy Hypothesized kinase inhibition
PR17 C₁₅H₁₂F₃N₃O₃S 371.3 161–163 Dihydroquinazoline, trifluoromethoxy 5-HT6 receptor modulation
N-{2-[3-(Pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}-4-(trifluoromethoxy)benzenesulfonamide C₁₈H₁₆F₃N₅O₃S 463.41 (calculated) Not reported Pyrazole-pyridine, ethyl linker Kinase inhibition (theoretical)
4-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)-N-methylbenzenesulfonamide C₂₂H₁₆F₂N₂O₄S 458.44 175–178 Chromene, fluorophenyl Kinase inhibition

Functional Group Impact on Properties

  • Trifluoromethoxy Group: Enhances metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., PR17 vs. non-fluorinated sulfonamides) .
  • Bipyridine vs. Quinazoline : The bipyridine moiety in the target compound may improve metal-binding capacity for catalytic or therapeutic applications, whereas quinazoline in PR17 favors planar aromatic interactions with receptors .
  • Aromatic vs. Aliphatic Substituents : Azide-containing analogs (e.g., ) prioritize synthetic versatility over receptor affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.